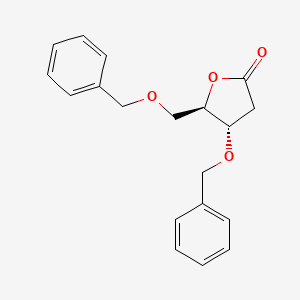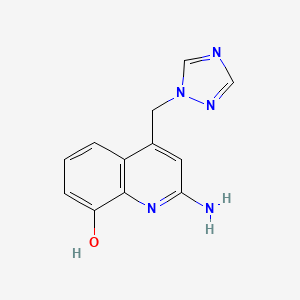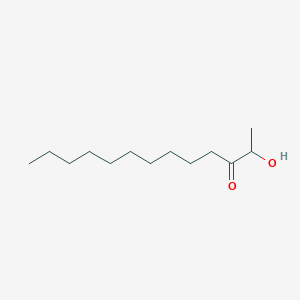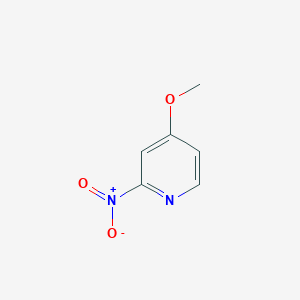
4-Methoxy-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-nitropyridine is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, where a methoxy group (-OCH3) is attached to the fourth position and a nitro group (-NO2) is attached to the second position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-nitropyridine typically involves nitration of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved safety, especially for highly exothermic reactions like nitration .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: 4-Amino-2-nitropyridine.
Reduction: 4-Methoxy-2-aminopyridine.
Oxidation: 4-Formyl-2-nitropyridine.
Applications De Recherche Scientifique
4-Methoxy-2-nitropyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-Methoxy-3-nitropyridine
- 2-Methoxy-4-nitropyridine
- 3-Methoxy-2-nitropyridine
Comparison: 4-Methoxy-2-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and applications. For instance, 4-Methoxy-3-nitropyridine has different electronic properties and reactivity due to the different position of the nitro group .
Propriétés
Formule moléculaire |
C6H6N2O3 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3 |
Clé InChI |
CKYYIROFNBIZAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


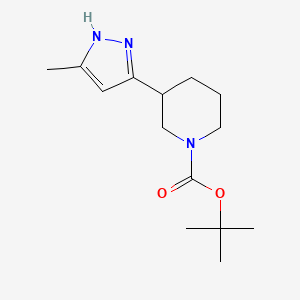
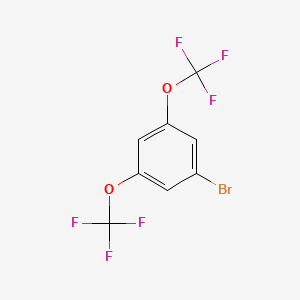
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
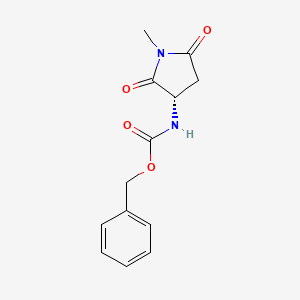
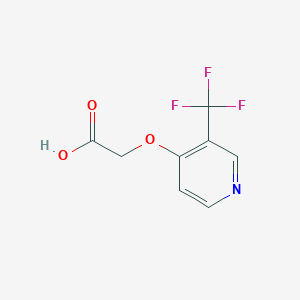
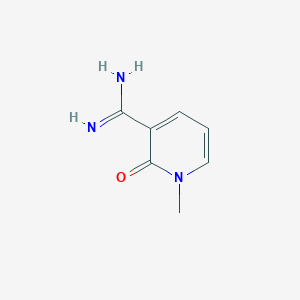
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
